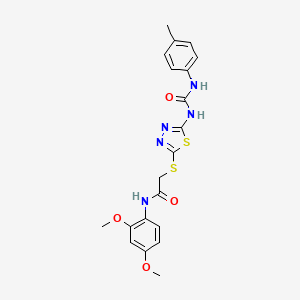
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiproliferative Activities
Research has shown that thiadiazole derivatives exhibit significant anticancer and antiproliferative activities. For instance, 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), displaying cytotoxic effects against various cancer cell lines including HT-29, A431, and PC3 (Toolabi et al., 2022). Similarly, derivatives synthesized from N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides showed potent cytotoxic results against breast cancer compared to other derivatives, highlighting the significant role these compounds play in anticancer research (Abu-Melha, 2021).
Urease Inhibition
Thiadiazole derivatives have been found to inhibit urease activity, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process relevant in various medical and agricultural applications. Studies have indicated that compounds like N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide displayed significant urease inhibitory activity, surpassing that of standard inhibitors. Molecular docking studies suggested that H-bonding with the enzyme plays a crucial role in this inhibition (Gull et al., 2016).
Antimicrobial Activities
Compounds featuring the 1,3,4-thiadiazole moiety have demonstrated antimicrobial efficacy against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents. Synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole has led to the identification of compounds with notable antibacterial and antifungal activities (Tamer & Qassir, 2019).
Molecular Modeling and Drug Design
The structural complexity of thiadiazole derivatives allows for extensive molecular modeling and drug design applications. These compounds serve as valuable tools in understanding drug-receptor interactions, helping to design more effective therapeutic agents with specific biological targets. β-lactam derivatives incorporating 1,3,4-thiadiazole and 1,3,4-oxadiazole structures have been analyzed for their antiurease activity, demonstrating the usefulness of computational chemistry in enhancing the pharmacological profiles of these compounds (Mermer et al., 2020).
Optoelectronic Properties
Thiazole-based compounds also find applications in material science, particularly in the development of conducting polymers with specific optoelectronic properties. The synthesis and characterization of thiazole-containing monomers for electrochemical polymerization highlight the potential of these compounds in creating materials with desirable optical and electronic characteristics (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)21-18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKQUAUJOTUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



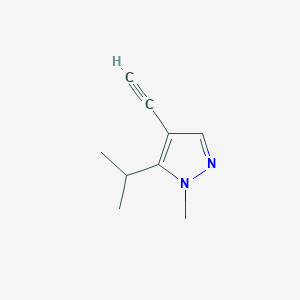

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)
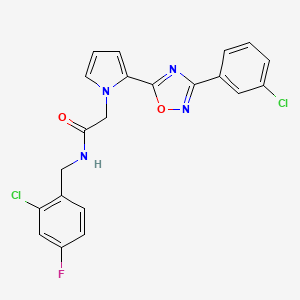
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
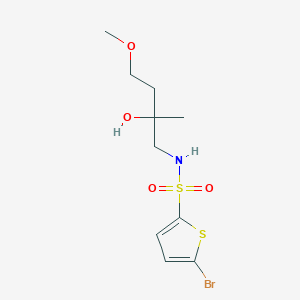



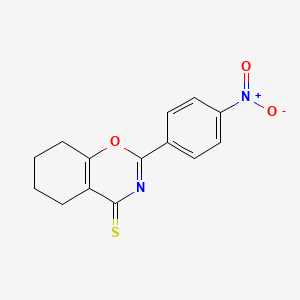
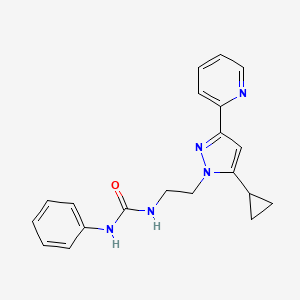
![4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2563353.png)